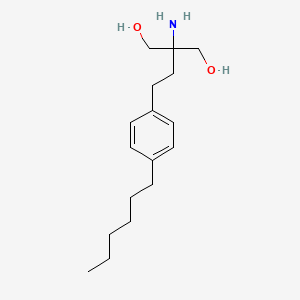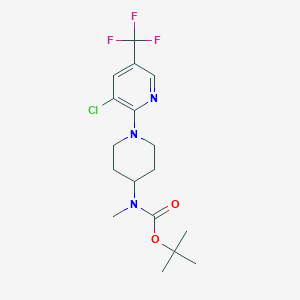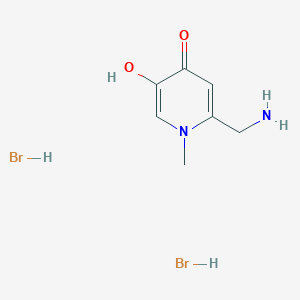
2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide
Overview
Description
2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide is a chemical compound with a unique structure that includes an aminomethyl group, a hydroxyl group, and a dihydropyridinone ring
Mechanism of Action
Target of Action
The compound’s primary targets are bacterial membranes . It is thought to be the last frontier in antibacterial development . This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
Mode of Action
The compound interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability to allow the antibiotics to reach their intracellular target . The absence of hydrophobicity in the compound contributes to its good in vitro and in vivo biocompatibility .
Biochemical Pathways
It is known that the compound affects the bacterial membrane, disrupting its function and leading to bacterial death .
Pharmacokinetics
Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolised, and excreted by the body . The ADME properties are affected by physicochemical properties of the drug, and other properties such as human behavior (e.g. food and drug intake) and genetics .
Result of Action
The result of the compound’s action is the disruption of the bacterial membrane, leading to bacterial death . This is due to the compound’s interaction with its targets and the resulting changes in the bacterial membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyridine derivative with formaldehyde and an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the dihydropyridinone ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridinone derivatives with different substituents on the ring. Examples are:
- 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one hydrochloride
- 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one sulfate
Uniqueness
What sets 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(aminomethyl)-5-hydroxy-1-methylpyridin-4-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.2BrH/c1-9-4-7(11)6(10)2-5(9)3-8;;/h2,4,11H,3,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHUILXZTRBVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CN)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)
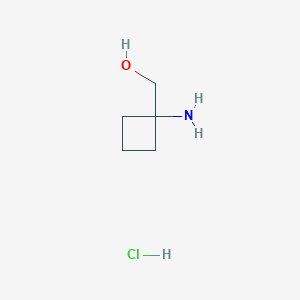
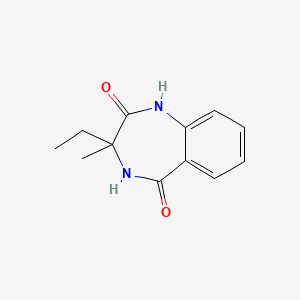
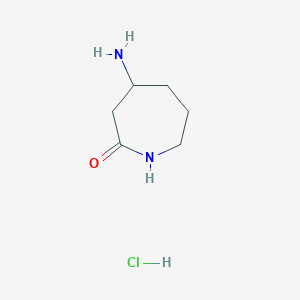
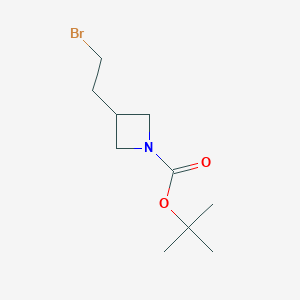
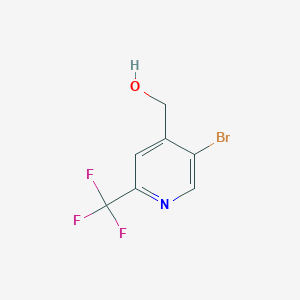

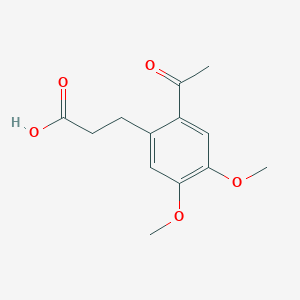
![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)
